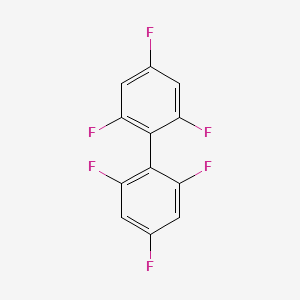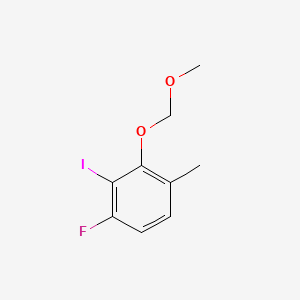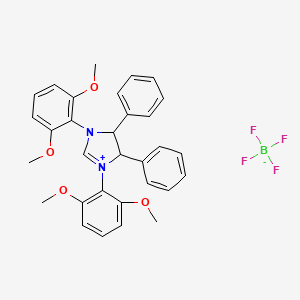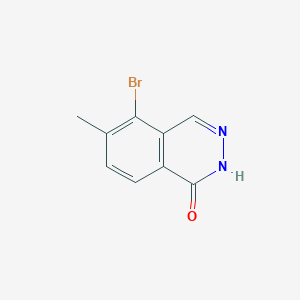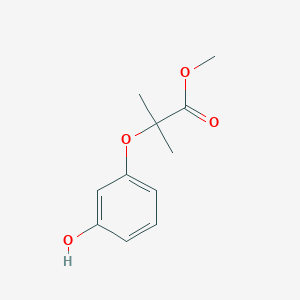
Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a hydroxyphenoxy group attached to a methylpropanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate typically involves the reaction of 3-hydroxyphenol with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxy group of the phenol attacks the electrophilic carbon of the bromoester, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of methyl 2-(3-hydroxyphenoxy)-2-methylpropanol.
Substitution: Formation of various substituted phenoxy esters.
科学的研究の応用
Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with cellular pathways involved in inflammation and oxidative stress .
類似化合物との比較
Methyl 3-(3-hydroxyphenoxy)acrylate: Similar structure but with an acrylate group instead of a propanoate group.
Methyl 2-(3-hydroxyphenoxy)propanoate: Similar structure but without the additional methyl group on the propanoate backbone.
Uniqueness: Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate is unique due to the presence of both a hydroxyphenoxy group and a methyl-substituted propanoate backbone. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
特性
CAS番号 |
628332-89-8 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(13)14-3)15-9-6-4-5-8(12)7-9/h4-7,12H,1-3H3 |
InChIキー |
UDHYFXASUCFXSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)OC)OC1=CC=CC(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


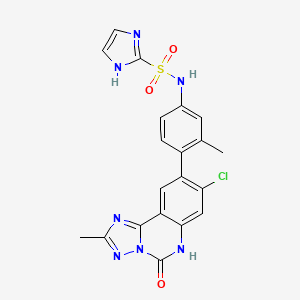
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
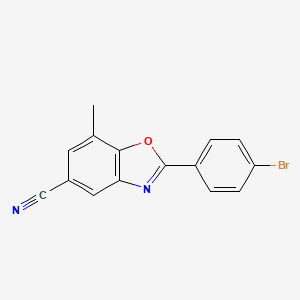
![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)

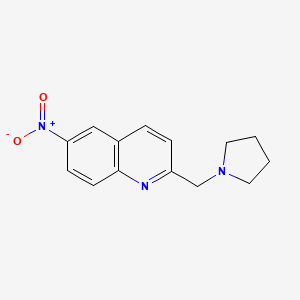
![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
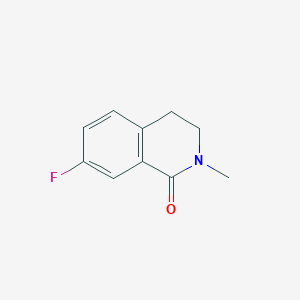
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
